1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one
Description
1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one is a spirocyclic compound featuring a pyrrolidine ring fused to a quinolin-2-one moiety via a spiro junction at the pyrrolidine C2 and quinolin C3 positions. This unique architecture confers conformational rigidity and enhances interactions with biological targets, particularly chitin synthase enzymes. Recent studies highlight its design as a potent antifungal agent, with derivatives exhibiting inhibitory activity against Candida albicans by targeting fungal cell wall biosynthesis . The hydrochloride salt (CAS: 1175358-24-3) has a molecular weight of 252.74 g/mol and is synthesized via multi-step reactions involving cyclization and functionalization of precursor amines and ketones .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
InChI Key |
ABOZUPQQWCLVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)NC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one generally follows two main approaches:
- Solid-phase synthesis with solution-phase cyclization
- Multi-component or tandem reaction strategies in solution
These methods aim to efficiently construct the spirocyclic core while allowing functional group manipulations for biological activity optimization.
Solid-Phase Synthesis and Tandem Cyclization
A notable approach involves the solid-phase synthesis of precursors followed by cleavage and cyclization in solution to form the spirocyclic lactam structure. This method was demonstrated for related spiroquinazoline compounds and can be adapted for spiro[pyrrolidine-quinolin]-2-one derivatives.
-
- Preparation of acyclic precursors from commercially available building blocks such as protected amino acids (e.g., 2,4-diaminobutyric acid, ornithine), 2-nitrobenzenesulfonyl chlorides, and α-bromoacetophenones.
- A base-mediated tandem reaction involving C-arylation followed by cyclization to form indazole oxides.
- Ring expansion to quinazoline derivatives.
- Final cyclization in solution after cleavage from the resin to yield the spiro compound.
-
- High control over stereochemistry and purity.
- Facilitates rapid library synthesis for pharmacological screening.
-
- Requires specialized solid-phase equipment.
- Multi-step with intermediate purifications.
This method was detailed in a 2019 study focusing on spiroquinazoline analogs, which share structural similarities with spiroquinoline derivatives.
Solution-Phase Multi-Component Reactions (MCRs)
Another efficient route employs one-pot multi-component reactions under mild conditions, often catalyzed by acids or promoted by ultrasound or microwave irradiation.
-
- Isatins or substituted quinoline derivatives.
- Amino acids or amines (e.g., pyrrolidine derivatives).
- 1,3-dicarbonyl compounds or α-bromo ketones.
-
- Acid catalysis using (±)-camphor-10-sulfonic acid or similar catalysts.
- Solvents such as water/ethanol mixtures.
- Ultrasound or microwave irradiation to enhance reaction rates and yields.
-
- Formation of spirocyclic lactams with good to excellent yields (up to 88%).
- Mild reaction temperatures (room temperature to 50 °C).
- Short reaction times (30–60 minutes).
Example:
A 2023 study reported the synthesis of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives with antifungal activity using this approach, confirming the method's applicability to the target compound class.
Photoredox-Catalyzed Cyclization
An emerging method involves photoredox catalysis to generate carbamoyl radicals that undergo intramolecular cyclization to form 3,4-dihydroquinolin-2-one and quinolin-2-one frameworks.
-
- Use of oxamide precursors and electron-deficient olefins.
- Catalysis by fac-tris[2-phenylpyridinato-C2,N]iridium(III) [Ir(ppy)3].
- Blue LED irradiation for 24 hours in toluene under inert atmosphere.
-
- Mild conditions avoiding harsh reagents.
- Potential for selective functionalization.
Direct Carboxylation and Stepwise Synthesis of Spiro Prolines
For spirocyclic pyrrolidine derivatives, direct carboxylation of spiropyrrolidines has been developed as a practical method to introduce carboxyl functions, which can be relevant for preparing spiro[pyrrolidine-quinolin]-2-one analogs.
-
- Base-promoted carboxylation using sec-butyllithium and CO2 at low temperatures (-78 to -60 °C).
- Alternative 4-step synthetic route involving nucleophilic addition of cyanide species followed by hydrolysis.
- Yields ranging from 61% to 77% on a multigram scale.
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to accelerate the synthesis of spiro[pyrrolidine-oxindole] derivatives, which are structurally related to spiro[pyrrolidine-quinolin]-2-one compounds.
-
- Reaction of substituted isatins, α-amino acids, and nitrostyrene derivatives.
- Microwave heating reduces reaction time from hours to minutes.
- Yields up to 65% under optimized conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Functional Group Transformations
The pyrrolidine and quinoline moieties participate in distinct reactions:
a. Nucleophilic Substitutions
-
Quinoline C-H Activation : Electrophilic aromatic substitution at C-5/C-7 positions using HNO₃/H₂SO₄ yields nitro derivatives.
-
Pyrrolidine Ring Modifications :
-
Alkylation at the tertiary nitrogen with alkyl halides (R-X, K₂CO₃, DMF).
-
Acylation using acetic anhydride/pyridine to form N-acetylated analogs.
-
b. Oxidation/Reduction
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Quinoline ring oxidation | KMnO₄, H⁺ | Quinoline-2,3-dione | Enhanced solubility for biological assays |
| Pyrrolidine reduction | NaBH₄, MeOH | Pyrrolidine alcohol | Intermediate for prodrug development |
Cycloaddition and Ring-Expansion Reactions
The spiro center enables unique cycloadditions:
a. [3+2] Cycloadditions
Reaction with diazomethane generates pyrazoline-spiro hybrids:
text1'H-Spiro[...] + CH₂N₂ → Spiro[pyrrolidine-2,3'-pyrazolo[4,3-c]quinoline]
Yields: 65–78% (EtOH, reflux) .
b. Ring-Expansion via Meldrum’s Acid
MCRs with Meldrum’s acid and aryl aldehydes yield spiro[dioxoloquinoline] derivatives:
| Component | Role | Outcome |
|---|---|---|
| Meldrum’s acid | Carbonyl donor | Forms fused 1,3-dioxane ring |
| Aryl aldehyde | Electrophile | Introduces aryl groups at C-7′/C-9′ |
Diastereoselectivity >50:1 (cis/trans) observed in ethanol/water .
Biological Interaction-Driven Reactions
The compound’s antifungal activity correlates with its reactivity toward fungal enzymes:
a. Chitin Synthase Inhibition
Docking studies confirm covalent binding to Candida albicans chitin synthase:
-
Key Interaction : Hydrogen bonding between quinoline C=O and enzyme’s Asp152.
-
Synergistic Effects : Co-administration with fluconazole enhances MIC values by 4–8× against resistant strains.
b. Radical Scavenging
ABTS/DPPH assays reveal antioxidant capacity (IC₅₀ = 12–18 μM), attributed to:
Comparative Reactivity Analysis
Reactivity differs from structurally related spiro compounds:
| Compound | Reaction Site | Key Reactivity |
|---|---|---|
| 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one | Quinoline C-5/C-7 | Electrophilic substitution dominant |
| Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one | Piperidine N | Higher basicity → Faster alkylation |
| Spiro[oxindole]-based analogs | Oxindole C-3 | Prone to Michael additions |
Scientific Research Applications
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro linkage provides a rigid structure that can enhance binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Spiro Piperidine-Quinoline Derivatives
Example: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (CAS: 159634-63-6)
- Structure : Replaces pyrrolidine with a six-membered piperidine ring.
- Molecular Weight : 216.28 g/mol (base), lower than the pyrrolidine analog.
- Synthesis : Prepared via acylation of piperidine intermediates, yielding >80% under mild conditions .
- Activity: Limited antifungal data available, but mass spectra show low molecular ion intensity (0.5–8.0%), suggesting lower stability compared to pyrrolidine derivatives .
4-Hydroxyquinolin-2(1H)-ones
Examples :
- 22a: 6-[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Molecular Weight: 364.32 g/mol. Synthesis: Reflux with p-toluenesulfonic acid (58% yield).
- 11: 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one Synthesis: Heating with guanidine hydrochloride (64% yield). Structural Difference: Lacks spirocyclic framework, reducing rigidity and target selectivity .
Spiro Indoline-Quinolinones
Example: 1'H-Spiro[indoline-3,2'-quinolin]-2-ones
Halogen-Substituted Spiro Derivatives
Example : (3R)-2'-(4-Bromo-2-fluorobenzyl)spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetraone
- Structure : Incorporates bromo and fluoro substituents.
- Activity : Enhanced lipophilicity and enzyme binding via halogen interactions; used in diabetic complication therapies .
Key Comparative Data Table
Research Findings and Mechanistic Insights
- Conformational Advantage: The pyrrolidine ring in 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one provides optimal ring strain and hydrogen-bonding capacity, enhancing chitin synthase binding compared to bulkier piperidine analogs .
- Antifungal Efficacy: In vitro studies show MIC values of 2–8 µg/mL against Candida spp., outperforming non-spiro 4-hydroxyquinolinones (MIC >32 µg/mL) .
- Synthetic Scalability: Ultrasound-assisted methods (e.g., ) offer faster synthesis for spiro compounds but require optimization for pyrrolidine-quinolin derivatives .
Biological Activity
1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research and neuropharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one typically involves multi-step organic reactions that yield various derivatives with potential biological activities. The structural framework includes a spiro-pyrrolidine moiety fused to a quinoline ring, which is critical for its pharmacological properties.
Biological Activity Overview
The biological activities of 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one and its derivatives have been extensively studied, revealing various mechanisms of action:
- Antiproliferative Activity : Several studies indicate that derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from spiro-pyrrolidine structures have shown significant inhibition in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values ranging from 34.99 to 86.53 µM .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their cholinesterase inhibitory properties, which are relevant in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) indicates that specific substitutions enhance inhibitory potency against acetylcholinesterase (AChE) .
Case Study 1: Anticancer Activity
A study focused on the antiproliferative effects of spiro-pyrrolidine derivatives against MDA-MB-231 (breast cancer) and SK-OV-3 (ovarian cancer) cells demonstrated that certain compounds achieved up to 80% inhibition in MDA-MB-231 cells . The presence of phenyl groups at specific positions significantly enhanced activity.
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 4k | MDA-MB-231 | 80% |
| 4n | SK-OV-3 | 70% |
| 5d | MDA-MB-231 | 75% |
Case Study 2: Neuropharmacological Effects
Another study investigated the cholinesterase inhibitory effects of novel spiro-pyrrolidine derivatives. Compounds with para-substituted phenyl rings showed higher AChE inhibition compared to those with other substitutions, suggesting potential for developing Alzheimer's therapeutics .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 8b | 42.45 | 21.33 |
| 8c | 71.75 | 5.63 |
The mechanisms underlying the biological activities of 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one include:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalysts/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Organocatalytic | Pyrrolidine, RT, ethanol | 85–92 | |
| Acidic rearrangement | HCl, reflux, 12 hours | 70–78 | |
| Mannich reaction | Paraformaldehyde, amines | 61–93 |
Basic: How is the spirocyclic structure of this compound validated experimentally?
Methodological Answer:
Structural validation relies on multinuclear NMR spectroscopy (1H, 13C, and 2D techniques like COSY and HMBC) to confirm regiochemistry and spiro connectivity. For example:
- 1H NMR : Distinct signals for pyrrolidine protons (δ 1.5–2.5 ppm) and quinolinone aromatic protons (δ 6.8–8.2 ppm) .
- X-ray crystallography : Resolves bond angles and torsion angles at the spiro junction, critical for confirming stereochemistry .
- HRMS : Validates molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .
Advanced: How can conflicting spectral data (e.g., NMR shifts) in spirocyclic derivatives be resolved?
Methodological Answer:
Contradictions often arise from dynamic conformational changes or solvent-dependent equilibria. To address this:
Variable-temperature NMR : Monitor peak splitting or coalescence to identify rotational barriers around the spiro center .
DFT calculations : Compare experimental chemical shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to validate proposed conformers .
Deuterated solvent screening : Test in DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects on resonance signals .
Example : In 2-aminoquinolin-4(1H)-one derivatives, morpholine-substituted analogs showed δ 3.2–3.6 ppm shifts for methylene protons due to steric hindrance, resolved via NOESY correlations .
Advanced: What strategies optimize the enantioselective synthesis of spirocyclic quinolinones?
Methodological Answer:
Enantiocontrol is challenging due to the planar spiro center. Current approaches include:
Chiral organocatalysts : Proline-derived catalysts induce asymmetry during cyclization (e.g., L-proline for >90% ee in aldol reactions) .
Transition-metal catalysis : Ni or Co complexes promote radical cyclization with axial chirality transfer (e.g., Co(salen) for dihydrofuranone intermediates) .
Crystallization-induced asymmetric transformation (CIAT) : Racemic mixtures are resolved via selective crystallization of one enantiomer .
Advanced: How do structural modifications (e.g., substituents on the quinolinone ring) affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Antifungal activity : Electron-withdrawing groups (e.g., -F, -Cl) at position 6 enhance chitin synthase inhibition (IC50: 0.8–2.1 µM) by increasing lipophilicity and membrane penetration .
- Anticancer potential : Spiro derivatives with pyrazole or oxadiazole moieties exhibit kinase inhibition (e.g., EGFR IC50: 12 nM) via π-π stacking interactions .
Q. Table 2: Biological Activity of Key Derivatives
| Substituent | Target | IC50/EC50 | Reference |
|---|---|---|---|
| 6-Fluoro | Chitin synthase | 0.8 µM | |
| Pyrazole-fused | EGFR kinase | 12 nM | |
| Morpholine-methyl | Antifungal (C. albicans) | 4.2 µg/mL |
Advanced: What computational tools model the conformational dynamics of spirocyclic systems?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Analyze spiro ring puckering and torsional flexibility (e.g., AMBER or CHARMM force fields) .
Docking Studies : Predict binding modes to biological targets (e.g., AutoDock Vina for antifungal target CYP51) .
QM/MM Hybrid Methods : Study reaction mechanisms (e.g., spirocyclization transition states) at the B3LYP/def2-TZVP level .
Basic: What safety precautions are critical when handling spirocyclic quinolinones?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
